molecular formula C23H37NaO3 B14477554 Benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt CAS No. 68516-82-5

Benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt

Cat. No.: B14477554
CAS No.: 68516-82-5
M. Wt: 384.5 g/mol
InChI Key: XPWPLTZVHWUMQS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt: is a derivative of benzoic acid, characterized by the presence of a long hexadecyl chain and a hydroxyl group at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or distillation. The use of advanced techniques like chromatography can also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt involves its interaction with cellular components and enzymes. It can inhibit the growth of microorganisms by disrupting their metabolic pathways. The compound may also interact with specific receptors or enzymes, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it suitable for applications where both hydrophilic and hydrophobic interactions are required. Its hydroxyl group also allows for further chemical modifications, enhancing its versatility in various applications .

Properties

CAS No.

68516-82-5

Molecular Formula

C23H37NaO3

Molecular Weight

384.5 g/mol

IUPAC Name

sodium;5-hexadecyl-2-hydroxybenzoate

InChI

InChI=1S/C23H38O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26;/h17-19,24H,2-16H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

XPWPLTZVHWUMQS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.